

# Specificity of MM-401 for MLL1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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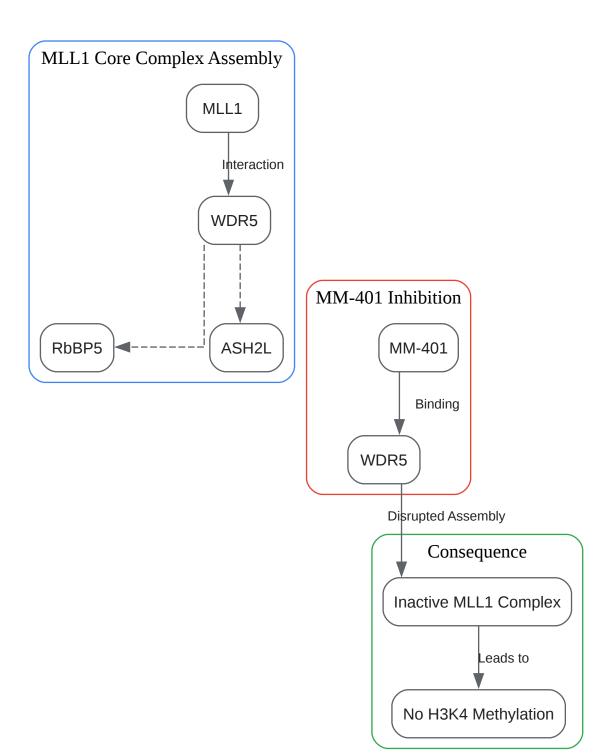
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of MM-401, a potent and selective inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone methyltransferase. MM-401 represents a significant tool in the study of MLL1-driven pathologies, particularly in the context of mixed-lineage leukemia. This document outlines the inhibitor's mechanism of action, presents key quantitative data on its activity, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

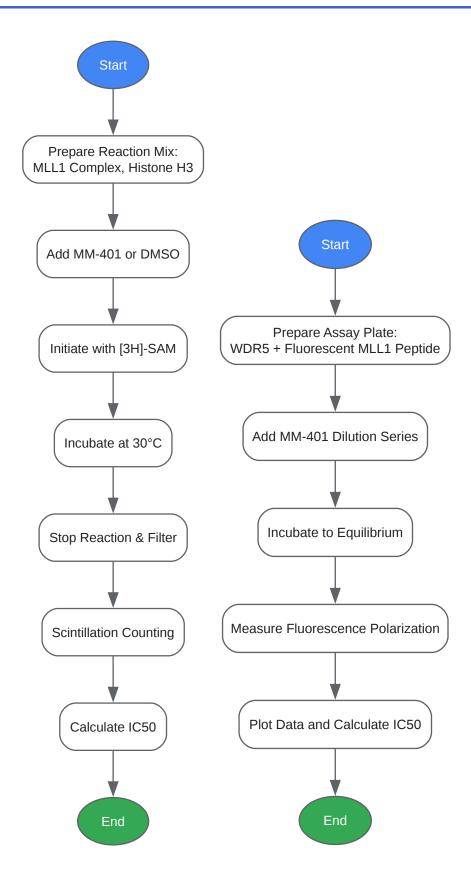
# Core Mechanism of Action: Targeting the MLL1-WDR5 Interaction

**MM-401** is a peptidomimetic that functions by disrupting the crucial protein-protein interaction between the catalytic subunit of MLL1 and its essential cofactor, WDR5 (WD repeat-containing protein 5).[1][2][3] The MLL1 complex requires the assembly of several core components to achieve its histone H3 lysine 4 (H3K4) methyltransferase activity, and the MLL1-WDR5 interaction is a key scaffolding point for this complex.[1][2] By binding to WDR5, **MM-401** effectively blocks the assembly of the functional MLL1 complex, leading to the inhibition of its methyltransferase activity.[1][2][3] This targeted disruption is a novel strategy that confers high specificity for MLL1.[4]









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- To cite this document: BenchChem. [Specificity of MM-401 for MLL1: A Technical Guide].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b14125867#understanding-the-specificity-of-mm-401-for-mll1]

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